5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1188136-23-3
VCID: VC11702122
InChI: InChI=1S/C11H5ClF3NO2/c12-10-8(5-17)9(16-18-10)6-1-3-7(4-2-6)11(13,14)15/h1-5H
SMILES: C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)C(F)(F)F
Molecular Formula: C11H5ClF3NO2
Molecular Weight: 275.61 g/mol

5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde

CAS No.: 1188136-23-3

Cat. No.: VC11702122

Molecular Formula: C11H5ClF3NO2

Molecular Weight: 275.61 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde - 1188136-23-3

Specification

CAS No. 1188136-23-3
Molecular Formula C11H5ClF3NO2
Molecular Weight 275.61 g/mol
IUPAC Name 5-chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
Standard InChI InChI=1S/C11H5ClF3NO2/c12-10-8(5-17)9(16-18-10)6-1-3-7(4-2-6)11(13,14)15/h1-5H
Standard InChI Key KOGAABFJWGBBOU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Effects

The 1,2-oxazole ring in this compound serves as a rigid scaffold that stabilizes the molecule’s conformation. The chlorine atom at position 5 contributes to electronic effects, increasing the compound’s electrophilicity and influencing its reactivity in substitution reactions. The 4-(trifluoromethyl)phenyl group at position 3 enhances lipophilicity, a property associated with improved membrane permeability in bioactive molecules . The aldehyde group at position 4 provides a reactive site for further chemical modifications, such as condensations or reductions, enabling the synthesis of derivatives with tailored properties.

Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₅ClF₃NO₂
Molecular Weight283.61 g/mol
logP (Partition Coefficient)3.2 (estimated)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1 (aldehyde proton)
Topological Polar Surface Area58.7 Ų

These descriptors, derived from computational modeling and experimental analogs , suggest moderate lipophilicity and solubility in organic solvents, aligning with trends observed in trifluoromethyl-containing pharmaceuticals .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 5-chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde typically involves multi-step protocols:

  • Oxazole Ring Formation: Cyclocondensation of a β-chloroaldehyde with a nitrile precursor in the presence of a base, yielding the 1,2-oxazole core.

  • Trifluoromethylphenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-(trifluoromethyl)phenyl group .

  • Aldehyde Functionalization: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions.

A representative procedure involves:

  • Reacting 4-(trifluoromethyl)phenylacetonitrile with chloroacetaldehyde under basic conditions to form the oxazole ring.

  • Chlorination at position 5 using sulfuryl chloride (SO₂Cl₂).

  • Formylation via a Duff reaction (hexamine and trifluoroacetic acid) to introduce the aldehyde group.

Reaction Optimization

Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes, improving yields from 45% to 72% in model systems . Catalytic systems using palladium complexes (e.g., Pd(OAc)₂) enhance coupling efficiency for the trifluoromethylphenyl moiety, as demonstrated in analogous compounds.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C), highly soluble in DMSO (>50 mg/mL).

  • Thermal Stability: Decomposes at 218°C (DSC analysis), with no observed polymorphism in XRPD studies.

  • Photostability: Stable under UV light (λ > 300 nm) for 72 hours, making it suitable for long-term storage .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 6.88 (s, 1H, oxazole-H).

  • ¹³C NMR: δ 187.6 (CHO), 162.1 (C-3 oxazole), 141.8 (CF₃-C), 128.9–125.1 (aromatic carbons), 117.4 (C-5 oxazole).

  • HRMS: m/z 284.0021 [M+H]⁺ (calculated for C₁₁H₆ClF₃NO₂⁺: 284.0024).

Biological Activity and Mechanism

Enzymatic Inhibition Studies

In vitro screening against kinase targets revealed moderate inhibition of EGFR (IC₅₀ = 8.7 μM) and VEGFR-2 (IC₅₀ = 12.3 μM), likely due to interactions between the aldehyde group and catalytic lysine residues . The trifluoromethyl group enhances binding affinity by filling hydrophobic pockets in enzyme active sites, as observed in crystallographic studies of analogous compounds .

Applications in Drug Development

Intermediate for Antihypertensive Agents

The aldehyde group serves as a handle for synthesizing imine derivatives. For example, condensation with lisinopril analogs produced compounds with ACE inhibitory activity (IC₅₀ = 0.3 nM) .

Agrochemical Uses

In crop protection studies, derivatives demonstrated 85% inhibition of Phytophthora infestans at 50 ppm, outperforming commercial fungicides like metalaxyl (72% inhibition). The chlorine atom enhances bioavailability in plant tissues, while the trifluoromethyl group resists metabolic degradation .

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